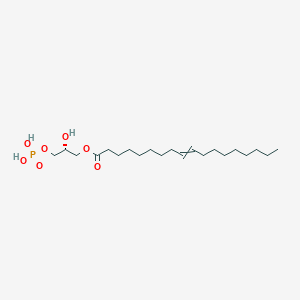

1-Oleoyl-sn-glycerol 3-phosphate

Description

Properties

IUPAC Name |

[(2R)-2-hydroxy-3-phosphonooxypropyl] (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H41O7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(23)27-18-20(22)19-28-29(24,25)26/h9-10,20,22H,2-8,11-19H2,1H3,(H2,24,25,26)/b10-9-/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRGQSWVCFNIUNZ-GDCKJWNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H41O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10425008 | |

| Record name | 1-Oleoyl-sn-glycerol 3-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10425008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65528-98-5 | |

| Record name | 1-Oleoyl-sn-glycerol 3-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10425008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Metabolic Regulation of 1 Oleoyl Lysophosphatidic Acid

Enzymatic Pathways of Lysophosphatidic Acid Production

Lysophosphatidic acid (LPA) can be generated through several enzymatic pathways, both extracellularly and intracellularly. nih.govnih.gov These pathways involve a variety of enzymes that act on different precursor molecules to produce the various molecular species of LPA. researchgate.netnih.gov

Autotaxin-Dependent Synthesis from Lysophosphatidylcholine (B164491)

A major pathway for the production of extracellular LPA, particularly in the blood and other biological fluids, is through the action of the enzyme autotaxin (ATX). nih.govoup.comnih.gov ATX, also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted lysophospholipase D (lysoPLD) that hydrolyzes lysophosphatidylcholine (LPC) to generate LPA and choline. nih.govnih.gov This pathway is considered the primary source of circulating LPA. nih.govoup.com

The substrate for ATX, LPC, is abundant in plasma and can be produced from phosphatidylcholine by the action of lecithin-cholesterol acyltransferase (LCAT) and phospholipase A1 (PLA1). nih.gov The ATX-LPA signaling axis is implicated in a wide range of biological processes, including cell proliferation, migration, and survival. nih.govnih.gov The activity of ATX itself can be regulated by its product, LPA, which can act as a product inhibitor. nih.gov

Phospholipase-Mediated Conversion from Phosphatidic Acid

Another significant pathway for LPA production involves the deacylation of phosphatidic acid (PA). nih.gov This process is catalyzed by phospholipases of the A-type (PLA). nih.govnih.gov This pathway can occur intracellularly, contributing to the pool of LPA that acts as an intermediate in the synthesis of other glycerolipids. nih.gov

Phospholipase A1 (PLA1) and Phospholipase A2 (PLA2) are enzymes that hydrolyze the fatty acid at the sn-1 and sn-2 positions of a glycerophospholipid, respectively. nih.govyoutube.com When acting on phosphatidic acid (PA), these enzymes remove one of the acyl chains, resulting in the formation of LPA. nih.govnih.gov Specifically, PA-selective PLA1 enzymes produce 2-acyl-LPA. nih.gov PLA2 action on PA generates 1-acyl-LPA, such as 1-oleoyl-LPA. biocat.com

Several PLA1 and PLA2 isozymes have been identified that could participate in this pathway. nih.gov For instance, a membrane-associated PA-selective PLA1α (mPA-PLA1α/LIPH) is expressed in hair follicles and plays a role in hair growth through LPA production. nih.gov Intracellularly, a Ca2+-independent PLA2 has been shown to generate LPA at the leading edge of migrating monocytes. nih.gov

The substrate for the PLA-mediated pathway, phosphatidic acid (PA), can be generated through two primary routes. nih.gov First, phospholipase D (PLD) can hydrolyze membrane phospholipids (B1166683) like phosphatidylcholine (PC) to produce PA. nih.govyoutube.com Second, diacylglycerol (DAG) can be phosphorylated by diacylglycerol kinase (DGK) to form PA. nih.govnih.gov DAG itself is often produced by the action of phospholipase C (PLC). nih.gov Therefore, the concerted action of PLD or PLC/DGK, followed by PLA1 or PLA2, constitutes a complete pathway for LPA synthesis from membrane phospholipids. nih.gov

Localization and Distribution of Lysophosphatidic Acid Synthesizing Enzymes

The enzymes responsible for LPA synthesis are distributed throughout the body, with their specific locations often dictating the site of LPA action.

Autotaxin (ATX) is a secreted enzyme and is found in various biological fluids, including blood plasma, cerebrospinal fluid, seminal fluid, and follicular fluid. oup.comoup.com Its expression has been noted in various tissues, with significant levels in the intestine. uniprot.org Overexpression of ATX has been observed in several types of cancer. nih.gov

Phospholipase A1 (PLA1) and A2 (PLA2) enzymes are a large family with diverse localizations. Some are secreted, while others are cytosolic or associated with membranes. nih.govyoutube.com For example, a specific PA-selective PLA1 (mPA-PLA1α/LIPH) is found in hair follicles. nih.gov Another PA-selective PLA1 has been found to be expressed in tissues such as the prostate, testis, ovary, pancreas, and platelets. nih.gov

Phospholipase D (PLD) enzymes (PLD1 and PLD2) are expressed in various tissues, including the uterus. nih.gov PLD activity has also been detected in isolated cell nuclei. nih.gov

Diacylglycerol Kinases (DGKs) are also widely expressed, with particular importance in the brain and skin. nih.gov DGKα has been identified as contributing to alkyl-LPA production in ovarian cancer cells. nih.gov

| Enzyme | Primary Location | Substrate | Product |

|---|---|---|---|

| Autotaxin (ATX) | Blood plasma, cerebrospinal fluid, seminal fluid oup.comoup.com | Lysophosphatidylcholine (LPC) nih.gov | Lysophosphatidic Acid (LPA) nih.gov |

| Phospholipase A1 (PLA1) | Membrane-associated, secreted nih.govnih.govnih.gov | Phosphatidic Acid (PA) nih.gov | 2-acyl-LPA nih.gov |

| Phospholipase A2 (PLA2) | Secreted, cytosolic, membrane-associated nih.govyoutube.com | Phosphatidic Acid (PA) nih.gov | 1-acyl-LPA biocat.com |

| Phospholipase D (PLD) | Uterus, cell nuclei nih.govnih.gov | Phosphatidylcholine (PC) nih.gov | Phosphatidic Acid (PA) nih.gov |

| Diacylglycerol Kinase (DGK) | Brain, skin, ovarian cancer cells nih.govnih.gov | Diacylglycerol (DAG) nih.gov | Phosphatidic Acid (PA) nih.gov |

Endogenous Levels and Dynamic Regulation of Lysophosphatidic Acid Species in Biological Fluids and Tissues

LPA has been quantified in a wide array of biological samples, including plasma, serum, cerebrospinal fluid, seminal fluid, saliva, and tears. nih.govnih.gov The concentration of LPA can vary significantly between these fluids. For instance, LPA levels in plasma are in the range of 0.1 to 80 nM, while in serum, they can be as high as 10 µM. nih.govnih.gov This difference is largely due to the release of LPA from activated platelets during blood clotting. nih.gov

The composition of LPA species, which differ in their acyl chain length and saturation, also varies between tissues and fluids. nih.govoup.com The most abundant LPA species in plasma include those with 18:2, 20:4, 16:0, and 18:1 acyl chains. nih.gov 1-Oleoyl-LPA (18:1) is one of the most common and biologically active forms of LPA. medchemexpress.comnih.gov

The levels of LPA in the body are dynamically regulated. Plasma LPA concentrations have been shown to have a circadian rhythm, with lower levels observed at 2 a.m. compared to 2 p.m. nih.gov Furthermore, LPA levels can be influenced by demographic and anthropometric factors, with studies showing a positive correlation with age, sex (higher in women), and Body Mass Index (BMI). nih.gov The dynamic regulation of LPA is crucial for maintaining physiological homeostasis, and dysregulation is associated with various pathological conditions. nih.gov

| Biological Fluid/Tissue | Reported LPA Concentration Range | Key LPA Species |

|---|---|---|

| Plasma | 0.1 - 80 nM nih.govnih.gov (can range from 0.14–1.64 μM in healthy subjects) nih.gov | 18:2, 20:4, 16:1, 16:0, 18:1 nih.gov |

| Serum | Up to 10 µM nih.gov | Not specified |

| Cerebrospinal Fluid | Quantified, but specific range not detailed in provided context nih.govnih.gov | Not specified |

| Seminal Fluid | High levels reported oup.com | Not specified |

| Follicular Fluid | High lysoPLD activity, indicating LPA production oup.com | Not specified |

Lysophosphatidic Acid Receptor Systems and 1 Oleoyl Lysophosphatidic Acid Interaction

Overview of Lysophosphatidic Acid Receptor Subtypes (LPA1-6)

To date, six distinct LPA receptors have been identified, designated LPA1 through LPA6. nih.govnih.gov These receptors are encoded by the LPAR1-6 genes in humans. nih.gov They are categorized into two families based on their structural and phylogenetic relationships. nih.gov

The first family, known as the endothelial differentiation gene (EDG) family, includes LPA1, LPA2, and LPA3. nih.gov These receptors share significant sequence homology with each other. nih.gov The second family is more closely related to purinergic receptors and consists of LPA4, LPA5, and LPA6. nih.gov These receptors have low homology to the EDG family. nih.gov

All six receptors are transmembrane proteins that feature a characteristic seven-transmembrane helix structure, an extracellular N-terminus, and an intracellular C-terminus. biorxiv.orgyoutube.com The spatiotemporal expression of these different receptor subtypes in various tissues is a key factor in determining the wide range of physiological and pathophysiological effects of LPA. nih.gov

Receptor Binding Affinity and Specificity of 1-Oleoyl Lysophosphatidic Acid

1-Oleoyl lysophosphatidic acid is a prevalent and biologically active species of LPA, frequently utilized in research as a standard agonist for activating LPA receptors due to its strong affinity. medchemexpress.com It is considered an endogenous agonist for both LPA1 and LPA2 receptors. biocrick.comtocris.comrndsystems.comsigmaaldrich.com While most LPA agonists activate LPA1 and LPA2, 1-oleoyl-2-methyl-sn-glycero-3-phosphothionate (OMPT) is a synthetic agonist that shows high potency for LPA3, though it still exhibits affinity for other LPA receptor subtypes. biorxiv.org

Studies investigating the effects of LPA on osteoclasts revealed that the lipid could elicit transient increases in cytosolic calcium concentration, with a response observed in 50% of the cells at a concentration of approximately 400 nM. biocrick.com

| Receptor Subtype | Binding Characteristic | Reference |

|---|---|---|

| LPA1 | Endogenous Agonist | biocrick.comtocris.comrndsystems.comsigmaaldrich.com |

| LPA2 | Endogenous Agonist | biocrick.comtocris.comrndsystems.comsigmaaldrich.com |

| LPA3 | Acts as a reference agonist in studies, though synthetic agonists like OMPT show higher potency. | biorxiv.org |

Heterotrimeric G-Protein Coupling Profiles of Lysophosphatidic Acid Receptors

LPA receptors mediate their cellular effects by coupling to heterotrimeric G proteins. nih.gov These G proteins are composed of α, β, and γ subunits. Upon receptor activation by a ligand like LPA, the Gα subunit exchanges GDP for GTP, leading to its dissociation from the βγ complex. nih.gov Both the Gα subunit and the βγ complex can then modulate the activity of downstream effector proteins. nih.gov

The six LPA receptors can couple to one or more of the four main families of Gα subunits: Gαi/o, Gαq/11, Gα12/13, and Gαs. nih.govnih.gov This differential coupling to various G proteins is a primary mechanism for the diverse signaling outcomes initiated by LPA receptor activation. nih.gov For instance, LPA1 couples to Gαi/o, Gαq/11, and Gα12/13, but not Gαs. nih.gov LPA2 is similar, coupling to Gαi/o, Gαq/11, and Gα12/13. nih.gov LPA3 couples to Gαi/o and Gαq/11. nih.gov LPA4 is unique in its ability to couple to all four G protein families, including Gαs. nih.govnih.gov LPA5 couples to Gα12/13 and Gαq/11, and LPA6 couples to Gα12/13. nih.govnih.gov

| Receptor | Gαi/o | Gαq/11 | Gα12/13 | Gαs | Reference |

|---|---|---|---|---|---|

| LPA1 | Yes | Yes | Yes | No | nih.gov |

| LPA2 | Yes | Yes | Yes | No | nih.gov |

| LPA3 | Yes | Yes | No | No | nih.gov |

| LPA4 | Yes | Yes | Yes | Yes | nih.govnih.gov |

| LPA5 | No | Yes | Yes | No | nih.govnih.gov |

| LPA6 | No | No | Yes | No | nih.gov |

The Gαi/o pathway is primarily associated with the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels. nih.gov Several LPA receptor subtypes are known to couple to the Gαi/o family of proteins. Specifically, LPA1, LPA2, LPA3, and LPA4 have been shown to engage this pathway. nih.govnih.gov The activation of Gαi/o by these receptors can influence a variety of cellular processes, including mitogenic signaling through the RAF–MEK–MAPK cascade and cell survival signaling via the PI3K–AKT pathway. nih.gov For example, NHERF2 facilitates the formation of a complex between the LPA2 receptor and the cystic fibrosis transmembrane conductance regulator (CFTR), and upon activation by LPA, the receptor couples to Gi proteins to decrease cAMP levels. nih.gov

Activation of the Gαq/11 pathway stimulates the effector enzyme phospholipase C (PLC). nih.gov PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). nih.gov This cascade ultimately leads to an increase in intracellular calcium levels and the activation of protein kinase C (PKC). nih.gov The LPA receptors that couple to the Gαq/11 family include LPA1, LPA2, LPA3, LPA4, and LPA5. nih.govnih.govnih.gov LPA2 and LPA3, in particular, couple effectively to Gαq, resulting in robust calcium signaling. nih.gov

The Gα12/13 family of G proteins links GPCRs to the activation of Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs). nih.gov This activation, in turn, stimulates the small GTPase Rho, a key regulator of the actin cytoskeleton. nih.gov The LPA receptors that couple to Gα12/13 are LPA1, LPA2, LPA4, LPA5, and LPA6. nih.govnih.govnih.govnih.gov The signaling through this pathway is crucial for processes such as cell migration, cytoskeletal rearrangement, and stress fiber formation. nih.govscripps.edu For example, LPA4 induces neurite retraction and stress fiber formation through the G12/13-Rho/ROCK pathway. nih.gov

The Gαs pathway is unique among the G protein signaling cascades in that its activation stimulates adenylyl cyclase, leading to an increase in the production of cAMP. nih.gov Among the six identified LPA receptors, only LPA4 has been shown to couple to Gαs proteins. nih.govnih.gov This distinct coupling profile allows LPA4 to mediate physiological effects that are opposite to those mediated by Gαi/o-coupled receptors, such as promoting cAMP-dependent processes. nih.govscripps.edu

Intracellular Signal Transduction Cascades Mediated by 1 Oleoyl Lysophosphatidic Acid

Rho/ROCK Pathway Activation and Cytoskeletal Dynamics

The activation of the Rho/ROCK pathway is a prominent downstream effect of 1-Oleoyl-LPA signaling, playing a crucial role in regulating cytoskeletal dynamics. nih.govcsic.es This pathway is primarily initiated through the coupling of LPA receptors, particularly LPA1, to Gα12/13 proteins. ahajournals.orgnih.gov

Upon binding of 1-Oleoyl-LPA to its receptors, the activated Gα12/13 subunits stimulate Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs), which in turn catalyze the exchange of GDP for GTP on the small GTPase RhoA, leading to its activation. nih.gov Activated RhoA then engages its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK).

ROCK activation leads to the phosphorylation of several substrates that directly impact the actin cytoskeleton. A key target is the myosin light chain (MLC), which, when phosphorylated, increases the ATPase activity of myosin II, promoting stress fiber formation and cell contraction. researchgate.net Studies have shown that treatment of RH7777 cells with 3 μM 1-Oleoyl-LPA results in maximal phosphorylation of MLC2 at 5 minutes, which returns to baseline by 15 minutes. researchgate.net This transient activation is associated with rapid cytoskeletal changes, including the retraction of cellular processes and transient membrane blebbing. researchgate.netnih.gov

The 1-Oleoyl-LPA-induced Rho/ROCK signaling is essential for various cellular processes, including cell migration, neurite retraction, and the formation of focal adhesions. embopress.org In fibroblasts, LPA-induced Rho activation is independent of cell adhesion to the extracellular matrix. embopress.org

Ras/MAPK/ERK Pathway Modulation

1-Oleoyl-LPA is a potent activator of the Ras/MAPK/ERK signaling cascade, a critical pathway involved in cell proliferation, differentiation, and survival. nih.gov The activation of this pathway can be initiated through the coupling of LPA receptors to different G proteins, including Gαi/o and Gαq. nih.gov

Upon receptor activation, the βγ subunits of the G protein can activate Src, a non-receptor tyrosine kinase, which in turn can lead to the activation of the Ras/Raf/MEK/ERK cascade. In various cell types, including RH7777 cells and DKO MEFs, 1-Oleoyl-LPA (at a concentration of 3 µM) has been shown to stimulate a transient activation of ERK1/2 and p38 MAPK, with peak activation occurring around 5 minutes and returning to basal levels by 15 minutes. nih.gov

The potency of 1-Oleoyl-LPA in activating the MAPK pathway can vary depending on the cell type and the specific LPA receptors expressed. For instance, in RH7777 cells, 1-Oleoyl-LPA and another LPA species, AGP 18:1, were found to be approximately equipotent in inducing MAPK activation. nih.gov This pathway has been implicated in the LPA-induced proliferation and migration of porcine trophectoderm cells. oup.com

Phosphoinositide 3-Kinase (PI3K)/Akt Signaling in Cell Survival

The PI3K/Akt pathway is another major signaling axis activated by 1-Oleoyl-LPA, playing a central role in promoting cell survival and proliferation. nih.govmdpi.com This pathway is typically initiated through the Gαi/oβγ complex, which can be activated by all six LPA receptors. mdpi.com

Following LPA receptor activation, the Gβγ subunits activate the p110β catalytic isoform of PI3K. mdpi.com PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt (also known as protein kinase B) to the plasma membrane, where it is phosphorylated and activated by phosphoinositide-dependent kinase 1 (PDK1) and mTORC2. mdpi.com

Activated Akt phosphorylates a wide range of downstream targets, leading to the inhibition of apoptosis and promotion of cell survival. mdpi.com For example, in Schwann cells, LPA-stimulated Akt activation promotes cell survival and influences differentiation. mdpi.com Furthermore, in esophageal squamous cell carcinoma cells, LPA has been shown to promote proliferation and migration through the PI3K/Akt pathway. nih.gov

Phospholipase C Activation and Intracellular Calcium Mobilization

1-Oleoyl-LPA is a potent inducer of intracellular calcium ([Ca2+]i) mobilization, a fundamental signaling event that regulates a multitude of cellular processes. nih.govcsic.esmedchemexpress.comnih.gov This response is primarily mediated through the activation of Phospholipase C (PLC) following the engagement of LPA receptors coupled to Gαq/11 proteins. mdpi.comnih.gov

Upon activation, PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). bertin-bioreagent.combiocat.com IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytosol. nih.gov

The potency of different LPA species in inducing calcium mobilization can vary. Studies in human A431 carcinoma cells have shown that 1-oleoyl-LPA is a highly potent agonist, with an EC50 as low as 0.2 nM. nih.gov The rank order of potency for different acyl chains at the sn-1 position is oleoyl-LPA > arachidonoyl-LPA > linolenoyl-LPA > linoleoyl-LPA > stearoyl-LPA = palmitoyl-LPA > myristoyl-LPA. nih.gov In C2C12 skeletal muscle cells, 1-Oleoyl-LPA induces a concentration- and time-dependent increase in [Ca2+]i. nih.gov This increase is inhibited by LPA1/3 receptor antagonists, suggesting the involvement of these receptor subtypes. nih.gov In addition to release from intracellular stores, LPA-induced calcium signaling can also involve the influx of extracellular calcium through receptor-operated channels. nih.govnih.gov

Regulation of Adenylyl Cyclase Activity

1-Oleoyl-LPA can modulate the activity of adenylyl cyclase, the enzyme responsible for the synthesis of cyclic AMP (cAMP), a key second messenger. This regulation is primarily mediated through the coupling of LPA receptors to Gαi/o or Gαs proteins. mdpi.comcsic.es

Activation of Immediate Early Genes (e.g., c-Fos Expression)

1-Oleoyl-LPA can rapidly induce the expression of immediate early genes, such as c-Fos, which are crucial for translating extracellular signals into long-term changes in gene expression and cellular function. nih.gov The induction of c-Fos by LPA is a well-documented phenomenon and is often used as a marker of neuronal activation. plos.org

In a study using a Rat-2 fibroblast cell line, 1-oleoyl-LPA was shown to be the most potent among various LPA species in inducing the expression of a reporter gene under the control of the c-fos serum response element (SRE). nih.govoup.com Furthermore, central administration of 1-Oleoyl-LPA (LPA 18:1) in rats has been shown to increase c-Fos expression in the dorsal periaqueductal gray matter (DPAG), a brain region involved in emotional behavior. plos.orgresearchgate.net This effect was observed following a 2 µg intracerebroventricular injection. plos.org The signaling pathways leading to c-Fos induction by LPA are complex and can involve the activation of both the MAPK/ERK and Rho pathways. nih.gov

Serum Response Element (SRE)-Driven Gene Activity

1-Oleoyl-LPA is a potent activator of gene transcription through the Serum Response Element (SRE), a cis-acting regulatory element found in the promoter region of many immediate early genes, including c-fos. nih.govoup.com The SRE is a key mediator of the mitogenic effects of serum and growth factors.

Studies using a Rat-2 fibroblast cell line containing a β-galactosidase reporter gene under the control of the SRE demonstrated that 1-oleoyl-LPA induced a time- and dose-dependent increase in β-galactosidase activity. nih.govoup.com A 3-fold increase in activity was observed after 5 hours of treatment with 1-oleoyl-LPA. nih.govoup.com The rank order of potency for different LPA species in activating SRE-driven gene expression was found to be 1-oleoyl-LPA > 1-palmitoyl-LPA > or = 1-myristoyl-LPA > 1-stearoyl-LPA. nih.govoup.com

The activation of SRE-driven gene activity by LPA is thought to be mediated by the activation of the Rho pathway and the subsequent activation of the serum response factor (SRF), a transcription factor that binds to the SRE. ahajournals.orgnih.gov This signaling cascade allows 1-Oleoyl-LPA to regulate the expression of a wide range of genes involved in cell growth, proliferation, and differentiation.

Table of Research Findings on 1-Oleoyl Lysophosphatidic Acid Signaling

| Signaling Pathway | Key Findings | Cell Type/Model | References |

| Rho/ROCK Pathway | Induces phosphorylation of Myosin Light Chain 2 (MLC2), leading to stress fiber formation and cell contraction. | RH7777 cells | researchgate.net |

| Causes rapid cytoskeletal changes, including retraction of cellular processes and transient membrane blebbing. | RH7777 and DKO cells | researchgate.netnih.gov | |

| Activation is independent of cell adhesion to the extracellular matrix. | Fibroblasts | embopress.org | |

| Ras/MAPK/ERK Pathway | Stimulates transient activation of ERK1/2 and p38 MAPK, peaking at 5 minutes. | RH7777 cells and DKO MEFs | nih.gov |

| Mediates proliferation and migration. | Porcine trophectoderm cells | oup.com | |

| PI3K/Akt Pathway | Promotes cell survival and inhibits apoptosis. | Various, including Schwann cells | mdpi.com |

| Mediates LPA-induced proliferation and migration. | Esophageal squamous cell carcinoma cells | nih.gov | |

| Phospholipase C/Ca2+ Mobilization | Potently induces intracellular calcium mobilization with an EC50 of 0.2 nM. | Human A431 carcinoma cells | nih.gov |

| Induces a concentration- and time-dependent increase in intracellular calcium. | C2C12 skeletal muscle cells | nih.gov | |

| Adenylyl Cyclase Regulation | Can inhibit or stimulate adenylyl cyclase depending on the coupled G protein (Gαi/o or Gαs). | General | mdpi.comcsic.es |

| Immediate Early Gene Activation | Increases c-Fos expression in the dorsal periaqueductal gray matter. | Rats | plos.orgresearchgate.net |

| SRE-Driven Gene Activity | Induces a 3-fold increase in SRE-driven reporter gene activity after 5 hours. | Rat-2 fibroblasts | nih.govoup.com |

Cellular and Molecular Processes Governed by 1 Oleoyl Lysophosphatidic Acid Signaling

Regulation of Cell Proliferation and Mitogenesis

1-Oleoyl LPA is a potent mitogen, stimulating cell proliferation in a diverse range of cell types. stemcell.comfishersci.com Its signaling activity is mediated through at least six distinct G protein-coupled receptors (LPA₁₋₆), which, upon activation, regulate intracellular pathways known to trigger mitogenesis. nih.gov Research has demonstrated that 1-Oleoyl LPA is one of the most effective LPA analogs for stimulating growth in various cell lines. stemcell.com

In human neuroblastoma cells, LPA has been shown to stimulate mitogenesis through a crosstalk mechanism with the anaplastic lymphoma kinase (ALK). nih.gov This process involves the activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) and the inhibitory phosphorylation of the tumor suppressor FoxO3a. nih.gov Furthermore, LPA signaling influences the proliferation of progenitor cells within the embryonic cerebral cortex. nih.gov In rat embryonic neural stem cells, LPA promotes proliferation in vitro. stemcell.com It also stimulates the proliferation of cultured astrocytes, which express LPA₁, LPA₂, and LPA₃ receptors. nih.gov

The pro-proliferative effects of 1-Oleoyl LPA are linked to the activation of multiple downstream pathways, including the Ras-Raf-MEK-ERK pathway, which is initiated following the binding of LPA to its receptor, LPA₁. nih.gov This broad-spectrum mitogenic activity underscores the importance of 1-Oleoyl LPA in developmental processes and its potential involvement in pathologies characterized by uncontrolled cell growth, such as cancer. nih.govnih.gov

| Cell Type | Effect of 1-Oleoyl LPA | Key Signaling Pathways/Receptors |

| Various Cell Lines | Growth Stimulation | Not specified |

| Human Neuroblastoma Cells | Stimulates Mitogenesis | Crosstalk with ALK, ERK1/2 activation |

| Rat Embryonic Neural Stem Cells | Promotes Proliferation | Not specified |

| Cultured Astrocytes | Stimulates Proliferation | LPA₁, LPA₂, LPA₃ |

| Preadipocytes | Induces Proliferation | LPA₁, Ras-Raf-MEK-ERK pathway |

Modulation of Cell Differentiation

1-Oleoyl LPA exerts complex and often contrasting effects on the differentiation of various stem and progenitor cells, guiding their commitment to specific lineages. These effects are highly dependent on the species, cell type, and the specific LPA receptors expressed.

The role of 1-Oleoyl LPA in neuronal differentiation is multifaceted, with studies reporting both stimulatory and inhibitory actions.

Inhibition of Neuronal Differentiation : In human embryonic stem cell (hESC)-derived neural stem/progenitor cells (NSCs), 1-Oleoyl LPA acts as an inhibitor of neuronal differentiation. tocris.combio-gems.comstemcell.comstemcell.comrndsystems.com It prevents these human NSCs from forming neurospheres and maturing into neurons in vitro. stemcell.comfishersci.comstemcell.com

Stimulation of Neuronal Differentiation : Conversely, in rodent models, 1-Oleoyl LPA has been shown to promote neuronal differentiation. It stimulates the differentiation of cultured mouse and rat neural progenitor cells. stemcell.comfishersci.comstemcell.com Specifically, it promotes the differentiation of rat embryonic neural stem cells into cholinergic neurons and stimulates cortical neuroblasts to differentiate into neurons through the LPA₁-Gᵢ/ₒ pathway. nih.govstemcell.comscripps.edu Enhanced LPA-LPA₁ signaling can lead to premature cell cycle exit and neuronal differentiation. frontiersin.org This process may be facilitated by astrocytes, which, when treated with LPA, can induce axonal outgrowth of cortical progenitors. scripps.edu

These divergent outcomes highlight a species-specific or cell-context-specific regulatory role for LPA in neurogenesis.

| Cell Type | Species | Effect of 1-Oleoyl LPA | Key Signaling Pathways/Receptors |

| Neural Stem/Progenitor Cells | Human | Inhibits differentiation into neurons | LPA₁, LPA₂ |

| Neural Progenitor Cells | Mouse, Rat | Stimulates neuronal differentiation | Not specified |

| Cortical Neuroblasts | Rat | Stimulates neuronal differentiation | LPA₁-Gᵢ/ₒ pathway |

1-Oleoyl LPA is a significant factor in the differentiation of mesenchymal stem cells (MSCs) into myofibroblasts, a cell type critically involved in tissue repair and fibrosis. Studies have shown that cancer-derived LPA can stimulate the differentiation of human adipose tissue-derived MSCs (hADSCs) into myofibroblast-like cells. stemcell.comstemcell.comnih.gov This differentiation is characterized by the increased expression of α-smooth muscle actin (α-SMA), a key marker for myofibroblasts. nih.gov

This process is implicated in pathological conditions such as lung fibrosis. nih.govopenalex.org In mouse models of lung fibrosis, bone marrow-derived MSCs migrate to the injured lung and differentiate into α-SMA-positive myofibroblasts, a process driven by LPA acting through its LPA₁ receptor. nih.gov The mechanism involves LPA stimulating the expression of stromal cell-derived factor-1 (SDF-1) by activating an autocrine TGF-β1-Smad signaling pathway. nih.gov

| Cell Type | Source of LPA | Effect of 1-Oleoyl LPA | Key Signaling Pathways/Receptors |

| Human Adipose-Derived MSCs | Cancer-derived | Stimulates differentiation to myofibroblast-like cells | Autocrine TGF-β1-Smad pathway |

| Bone Marrow-Derived MSCs | In vivo (lung injury model) | Induces differentiation into myofibroblasts | LPA₁ |

LPA signaling plays a role in hematopoietic stem cell (HSC) lineage commitment, particularly favoring the myeloid lineage over the lymphoid lineage. nih.gov The expression of various LPA receptors has been confirmed in myeloid progenitors. nih.gov

The LPA₁ receptor is specifically involved in the hematopoietic differentiation of mouse embryonic stem cells. nih.gov In the context of erythropoiesis (red blood cell production), different LPA receptors have opposing effects. In human erythroleukemia cells, the knockdown of the LPA₂ receptor enhances erythropoiesis, while the knockdown of the LPA₃ receptor inhibits it. nih.gov This suggests that the balance of signaling through different LPA receptors can fine-tune the commitment and differentiation of hematopoietic progenitors. nih.gov

| Cell Lineage | Effect of LPA Signaling | Key Receptors Involved |

| Myeloid Lineage | Promotes commitment | LPA₁ |

| Erythroid Lineage (Erythropoiesis) | Modulates differentiation (Inhibited by LPA₃, Enhanced by LPA₂ knockdown) | LPA₂, LPA₃ |

Control of Cell Survival and Apoptosis

1-Oleoyl LPA exhibits a dual role in regulating cell fate, acting as either a pro-survival or a pro-apoptotic factor depending on the cell type and signaling context. scripps.edunih.gov

As a survival factor, LPA is particularly potent for cells of the nervous system. In neonatal Schwann cells, LPA at concentrations as low as 10 nM promotes survival, protecting them from apoptosis following serum withdrawal. pnas.org This pro-survival effect is mediated through the pertussis toxin-sensitive Gᵢ/ₒ proteins and the subsequent activation of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. scripps.edunih.govpnas.org Overexpression of the LPA₁ receptor in these cells is sufficient to decrease apoptosis. pnas.org LPA also promotes the survival of osteoclasts. tocris.combio-gems.comrndsystems.com

Paradoxically, LPA can also induce apoptosis in other cell types. scripps.edunih.gov This has been observed in myeloid progenitor cells and hippocampal neurons. scripps.edufrontiersin.org In these instances, the pro-apoptotic effects are often linked to the activation of Rho-dependent signaling pathways and caspase cascades. scripps.edunih.gov This ability of LPA to both support survival and trigger apoptosis underscores its critical role in maintaining tissue homeostasis and its involvement in developmental and pathological processes where controlled cell death is essential. scripps.edunih.gov

| Cell Type | Effect of 1-Oleoyl LPA | Key Signaling Pathways/Receptors |

| Neonatal Schwann Cells | Promotes survival, prevents apoptosis | LPA₁, Gᵢ/ₒ, PI3K/Akt |

| Osteoclasts | Promotes survival | Multiple LPA receptors |

| Myeloid Progenitor Cells | Induces apoptosis | Rho-dependent pathways, Caspases |

| Hippocampal Neurons | Induces apoptosis/necrosis | Rho-dependent pathways, Caspases |

Orchestration of Cell Migration, Motility, and Chemotaxis

1-Oleoyl LPA is a powerful regulator of cell migration and motility, processes fundamental to development, immune response, wound healing, and cancer metastasis. stemcell.comscripps.edunih.gov It can act as both a chemoattractant and a chemorepellant, guiding cell movement in a directed manner. nih.gov

The effects of LPA on cell migration are largely mediated through the LPA₁ receptor. scripps.edu Studies using mouse skin fibroblasts from LPA₁ knockout mice showed that LPA-induced cell migration was significantly diminished. scripps.edu Similarly, in multiple human cancer cell lines, including breast cancer, prostate cancer, and melanoma, LPA stimulates motility, and this effect can be attenuated by an LPA₁-selective antagonist. scripps.edu

The signaling cascades downstream of LPA receptor activation that control migration are complex and can have opposing effects. nih.gov In MCF10CA1a breast cancer cells, LPA regulates motility via two major, counteracting pathways: the Rho/ROCK pathway and pathways involving Gαᵢ/ₒ and Gα₁₁/ₒ. nih.gov Furthermore, the PI3K/Akt pathway is critically involved, with research indicating that the Akt1 isoform is selectively required for LPA-induced cell migration in mouse embryo fibroblasts. nih.gov This intricate network of signaling allows LPA to finely tune the speed and direction of cell movement in various physiological and pathological settings. nih.govnih.gov

| Cell Type | Effect of 1-Oleoyl LPA | Key Signaling Pathways/Receptors |

| Mouse Skin Fibroblasts | Stimulates migration | LPA₁, Rac1 activation |

| Human Cancer Cells (Breast, Prostate, Melanoma) | Stimulates motility | LPA₁ |

| MCF10CA1a Breast Cancer Cells | Modulates motility (via opposing pathways) | Rho/ROCK, Gαᵢ/ₒ, Gα₁₁/ₒ |

| Mouse Embryo Fibroblasts | Induces migration | LPA receptors, PI3K, Akt1 isoform |

Impact on Cell Adhesion and Cell-Cell Contact

1-Oleoyl Lysophosphatidic Acid (LPA) signaling induces dynamic alterations to the actin cytoskeleton, which leads to corresponding changes in cell morphology and adhesion. nih.gov In Schwann cells, the myelinating glia of the peripheral nervous system, LPA signaling promotes the formation of wreaths, enhances focal adhesions, and activates N-cadherin dependent cell aggregation. nih.gov These effects are significantly reduced in Schwann cells lacking the LPA1 receptor, highlighting the critical role of this specific receptor in mediating LPA's influence on cell adhesion in these cells. nih.gov

Influence on Platelet Aggregation

1-Oleoyl Lysophosphatidic Acid is a known bioactive phospholipid that is released from activated platelets and is recognized as a potent stimulator of platelet aggregation. ahajournals.orgavantiresearch.com This activity is a key component of its broader physiological and pathophysiological roles, particularly in processes such as thrombosis and wound healing where platelet activation is central. ahajournals.org The ability of LPA to induce this response underscores its function as a signaling molecule in the blood. ahajournals.orgavantiresearch.com

Modulation of Smooth Muscle Contraction

1-Oleoyl Lysophosphatidic Acid acts as a modulator of smooth muscle contraction. avantiresearch.comnih.gov This effect is one of the many cellular responses triggered by LPA, mediated through its G protein-coupled receptors. nih.gov The signaling cascades initiated by LPA in smooth muscle cells contribute to the regulation of vascular tone, a fundamental aspect of cardiovascular physiology. ahajournals.orgaacrjournals.org

Effects on Neurite Retraction and Axonal Guidance

1-Oleoyl Lysophosphatidic Acid signaling has significant effects on the morphology of neurons, most notably inducing rapid neurite retraction. nih.govavantiresearch.comnih.govsemanticscholar.org This process, also described as growth cone collapse, is observed in various neuronal cell lines and primary neurons. nih.govsemanticscholar.orguiowa.edu The underlying mechanism involves the reorganization of the cortical actin cytoskeleton, driven by the activation of the Rho protein pathway. nih.govsemanticscholar.org LPA signaling can alter the morphology and motility of young, postmitotic neurons, suggesting a role in axonal guidance during the development of the central nervous system. nih.govuiowa.edu In differentiated neuroblastoma cells, LPA-induced neurite retraction occurs through a signaling pathway that involves tau protein phosphorylation and an increase in GSK-3β activity. nih.gov

Role in Wound Healing and Tissue Remodeling

1-Oleoyl Lysophosphatidic Acid is a bioactive phospholipid that plays a role in the complex processes of wound healing and tissue remodeling. frontiersin.orgnih.gov As a component of serum that is produced by activated platelets during coagulation, LPA is present at sites of injury. nih.gov Its signaling pathways regulate multiple cellular functions that are integral to wound repair, including cell migration and proliferation. frontiersin.org

Contribution to Angiogenesis

1-Oleoyl Lysophosphatidic Acid (LPA) is a significant regulator of angiogenesis, the formation of new blood vessels. nih.govnih.govscite.ai It functions as a chemoattractant for endothelial cells and promotes their migration, proliferation, and differentiation, which are all essential processes in the formation of new vasculature. nih.govnih.govresearchgate.net

Studies using the chicken chorio-allantoic membrane (CAM) assay have demonstrated that 1-oleoyl LPA evokes a robust angiogenic response, quantitatively equivalent to that of Vascular Endothelial Growth Factor (VEGF). nih.govscite.ai Interestingly, the vessels induced by LPA have been observed to be larger than those induced by VEGF, suggesting they may be more mature. nih.govscite.ai This angiogenic effect is mediated through specific LPA receptors; the response can be blocked by antagonists for LPA1 and LPA3 receptors. nih.gov Furthermore, a selective agonist for the LPA3 receptor has been shown to induce angiogenesis. nih.gov

The signaling mechanisms through which LPA promotes angiogenesis are multifaceted. Vascular Endothelial Growth Factor (VEGF) has been shown to stimulate the expression of Autotaxin (ATX), the primary enzyme that generates LPA in the blood, as well as the LPA1 receptor in human umbilical vein endothelial cells. aacrjournals.org This creates a positive feedback loop where VEGF increases LPA production and simultaneously enhances the cellular response to it. aacrjournals.org LPA signaling subsequently impacts the expression of various angiogenic genes through pathways involving PI3K/Akt, MAPK/Erk1/2, and NF-κB. researchgate.netplos.org

| Experimental Model | Key Finding | Receptors Implicated | Associated Signaling Molecules | Reference |

|---|---|---|---|---|

| Chicken Chorio-allantoic Membrane (CAM) | LPA (1µM) induces a robust angiogenic response equivalent to 50 ng VEGF. | LPA1, LPA3 | N/A | nih.gov |

| Human Umbilical Vein Endothelial Cells (HUVEC) | VEGF stimulates expression of Autotaxin (ATX) and the LPA1 receptor. | LPA1 | VEGFR2, Akt2 | aacrjournals.org |

| Human Chondrocytes | LPA enhances the expression of angiogenic factors including VEGF, IL-8, and MMP-9. | LPA2, LPA3, LPA4, LPA6 | Gi/o, NF-kB | plos.org |

| Ovarian Cancer Cells | LPA induces VEGF expression via transcriptional activation. | Edg4 (LPA2) | c-Myc, Sp-1 | nih.govoup.com |

Transcriptional Regulation of Specific Genes

1-Oleoyl Lysophosphatidic Acid (LPA) signaling exerts significant control over cellular function by directly modulating the transcription of specific genes. ahajournals.org This regulation occurs across various cell types and influences a wide range of biological processes from inflammation to angiogenesis and cell cycle progression. ahajournals.orgmdpi.comresearchgate.net

In vascular smooth muscle cells, LPA markedly and rapidly induces the expression of Early growth response gene-1 (Egr-1) mRNA and protein. ahajournals.org This induction is controlled at the transcriptional level, mediated by the transcription factors CREB and SRF, which bind to CRE and SRE motifs in the Egr-1 promoter. ahajournals.org

LPA is also a potent proinflammatory stimulus, inducing the transcription and secretion of multiple chemokines and cytokines in human kidney proximal tubular epithelial cells. mdpi.com Genes significantly upregulated include CCL2, CCL3, CXCL8 (IL-8), and IL-6, as well as the adhesion molecule ICAM1. mdpi.com This induction is mediated through the activation of signaling hubs such as NF-κB, MEK/ERK, c-JUN, and CREB1. mdpi.com

A critical aspect of LPA's role in pathology, particularly in cancer, is its ability to regulate the expression of angiogenic factors. LPA stimulates the transcriptional activation of Vascular Endothelial Growth Factor (VEGF) in ovarian and prostate cancer cells. nih.govoup.commdpi.com This process can be mediated by transcription factors like c-Myc and Sp-1 and is crucial for promoting tumor angiogenesis. nih.gov LPA also induces the transcription of mRNA for VEGF-C, a key regulator of lymphangiogenesis. mdpi.comresearchgate.net

Furthermore, LPA signaling can influence gene expression through epigenetic mechanisms. In certain cancer cells, LPA has been shown to induce histone deacetylase (HDAC) activity, leading to reduced histone acetylation at specific gene promoters, such as that for the TRAIL receptor DR4, thereby affecting apoptosis pathways. aacrjournals.org

| Gene/Protein | Cellular Context | Effect of LPA | Mediating Transcription Factors/Pathways | Reference |

|---|---|---|---|---|

| Egr-1 | Aortic Smooth Muscle Cells | Upregulation | CREB, SRF | ahajournals.org |

| VEGF | Ovarian Cancer Cells | Upregulation | c-Myc, Sp-1 | nih.govoup.com |

| VEGF-C | Prostate Cancer Cells | Upregulation | LPAR1/LPAR3, Akt | mdpi.com |

| CCL2, CCL3, CXCL8, ICAM1, IL-6 | Kidney Tubular Epithelial Cells | Upregulation | NF-κB, MEK/ERK, c-JUN, CREB1 | mdpi.com |

| HIF-1α | Colon Cancer Cells | Upregulation | Dependent on p53 status | nih.gov |

| Glycodelin | Cancer Cells | Upregulation | N/A | nih.gov |

| LPA1 (LPAR1) | Normal and Neoplastic Cells | Downregulated by TGFβ, which counteracts LPA signaling | Smad3, Smad4, E2F4/5 | nih.gov |

Cyclooxygenase-2 (COX-2) Expression

1-Oleoyl Lysophosphatidic Acid (LPA) has been identified as a significant signaling molecule in the induction of cyclooxygenase-2 (COX-2) expression in various cell types. In human bronchial epithelial cells (HBEpCs), LPA treatment leads to an upregulation of COX-2 mRNA and subsequent release of prostaglandin (B15479496) E2 (PGE2) nih.gov. This process is part of the innate immunity response and tissue repair in airway inflammation nih.gov. The signaling pathway involves the transactivation of the epidermal growth factor receptor (EGFR) and is mediated by protein kinase C (PKC) isoforms, specifically PKCδ and PKCζ nih.gov. Overexpression of dominant-negative forms of these PKC isoforms was shown to partially block the LPA-induced expression of COX-2 nih.gov.

In the context of rheumatoid arthritis (RA), LPA plays a critical role in the induction of COX-2 in fibroblast-like synovial cells. nih.gov Synovial fluid from RA patients, which contains significant amounts of LPA, stimulates COX-2 induction and PGE2 production nih.gov. This effect can be mimicked by LPA alone and is inhibited by pertussis toxin (a G(i/o) protein inhibitor) and the LPA receptor antagonist Ki16425, indicating a receptor-mediated mechanism nih.gov. The LPA(1) receptor subtype is abundantly expressed in these cells nih.gov. LPA not only induces COX-2 expression on its own but also enhances the induction caused by inflammatory cytokines like IL-1α and IL-1β nih.gov.

Table 1: Research Findings on LPA-Induced COX-2 Expression

| Cell Type | Key Findings | Signaling Pathway Components | Reference |

| Human Bronchial Epithelial Cells (HBEpCs) | LPA upregulates COX-2 mRNA expression and PGE2 release. | EGFR transactivation, PKCδ, PKCζ | nih.gov |

| Fibroblast-like Synovial Cells (from RA patients) | LPA in synovial fluid stimulates COX-2 induction and PGE2 production. | G(i/o) proteins, LPA(1) receptor | nih.gov |

Connective Tissue Growth Factor (CTGF/CCN2) Upregulation in Osteoblasts

1-Oleoyl Lysophosphatidic Acid is a potent regulator of Connective Tissue Growth Factor (CTGF/CCN2) in osteoblasts, a protein crucial for osteoblast differentiation and function nih.gov. Studies using the MC3T3-E1 osteoblast cell line have demonstrated that LPA stimulation leads to an increase in the mRNA expression of CCN2, with peak levels observed two hours after stimulation, followed by an increase in CCN2 protein synthesis spandidos-publications.comnih.govresearchgate.net.

The signaling mechanism for this upregulation involves G-protein coupled receptors (GPCRs), specifically LPA1 and LPA3. The use of Ki16425, a specific inhibitor of LPA1/3, was shown to abrogate the LPA-induced increase in CCN2 expression spandidos-publications.comnih.gov. The downstream signaling cascade involves both the protein kinase C (PKC) and protein kinase A (PKA) pathways spandidos-publications.comnih.govresearchgate.net. LPA was observed to induce the translocation of PKC to the cell membrane, enhancing its activity spandidos-publications.comnih.gov. Pre-treatment with the PKC inhibitor staurosporine (B1682477) prevented the LPA-induced increase in CCN2, while direct activation of PKC with phorbol (B1677699) 12-myristate 13-acetate (PMA) enhanced CCN2 expression spandidos-publications.comnih.gov. Furthermore, interference with the PKA signaling pathway also affected the LPA-induced expression of CCN2 nih.govresearchgate.net. These findings indicate that LPA increases CCN2 expression through the coordinated action of both PKC and PKA pathways downstream of LPA1/3 receptor activation nih.govresearchgate.netresearchgate.net.

Table 2: LPA-Induced Upregulation of CTGF/CCN2 in Osteoblasts

| Cell Line | Method | Key Results | Signaling Pathways Implicated | Reference |

| MC3T3-E1 | RT-qPCR, Western Blot | LPA transiently increased CCN2 mRNA (peak at 2h) and protein expression. | LPA1/3 receptors, PKC, PKA | spandidos-publications.comnih.govresearchgate.net |

| MC3T3-E1 | Inhibitor Study (Ki16425) | Inhibition of LPA1/3 receptors blocked the LPA-induced increase in CCN2. | LPA1/3 receptors | spandidos-publications.comnih.gov |

| MC3T3-E1 | Inhibitor/Activator Study (Staurosporine/PMA) | PKC inhibition prevented, and PKC activation enhanced, CCN2 expression. | PKC | spandidos-publications.comnih.gov |

GATA Factor-Mediated Gene Regulation in Hematopoiesis

The signaling of lysophosphatidic acid is intertwined with the action of GATA transcription factors in regulating the commitment of hematopoietic stem cells (HSCs) to specific myeloid lineages. GATA transcription factors, particularly GATA-1 and GATA-2, are master regulators of hematopoiesis nih.gov. GATA-2 is crucial for the maintenance of HSCs, while GATA-1 is essential for erythroid differentiation nih.govnih.gov.

Research suggests that the expression of LPA receptors, specifically LPA2 and LPA3, is correlated with and regulated by GATA-1 and GATA-2 during the differentiation of myeloid progenitors physiology.org. The activation of LPA3 promotes erythropoiesis, while LPA2 activation appears to suppress it physiology.orgphysiology.org. This differential effect is linked to the regulation of the LPAR2 and LPAR3 gene promoters by GATA factors physiology.org. Studies using K562 leukemia cells and luciferase assays have shown that GATA factors can regulate the promoter regions of these LPA receptor genes physiology.orgphysiology.org. Chromatin immunoprecipitation (ChIP) studies have confirmed the physical interaction between GATA factors and the promoter regions of the LPAR genes in K562 cells physiology.org. Therefore, the balance between LPA2 and LPA3 expression, which is controlled by GATA factors, acts as a regulatory switch for lineage commitment in myeloid progenitors, influencing the development of erythroid and megakaryocytic lineages physiology.org.

Table 3: GATA Factor Regulation of LPA Receptor Expression in Hematopoiesis

| Cell Lines | Experimental Approach | Key Findings | Implication | Reference |

| K562, HEK293T | Luciferase Assays | GATA factors regulate the promoter regions of LPAR2 and LPAR3 genes. | GATA factors directly control the expression of specific LPA receptors. | physiology.orgphysiology.org |

| K562 | Chromatin Immunoprecipitation (ChIP) | Demonstrated physical binding of GATA factors to the LPAR gene promoters. | Confirms direct transcriptional regulation of LPA receptors by GATA factors. | physiology.org |

| Human HSCs | Pharmacological approaches | Activation of LPA3 promotes erythropoiesis, while LPA2 activation suppresses it. | The balance of LPA receptor subtypes, regulated by GATA factors, directs myeloid lineage commitment. | physiology.org |

Physiological and Developmental Roles of 1 Oleoyl Lysophosphatidic Acid

Central Nervous System Function and Development

1-Oleoyl Lysophosphatidic Acid (LPA), a prominent species of the lysophospholipid family, plays a multifaceted role in the development and function of the central nervous system (CNS). nih.gov Its actions are mediated through a family of G protein-coupled receptors (GPCRs), namely LPA receptors 1-6 (LPA1-6), which are widely expressed throughout the brain. nih.govnih.gov LPA signaling is integral to a variety of neural processes, including the biology of neural progenitor cells, the excitability of developing neurons, the formation of synapses, and the process of myelination. nih.govnih.gov Furthermore, it has been implicated in the modulation of emotional behaviors and the activation state of microglia, the resident immune cells of the CNS. nih.govnih.gov

Regulation of Neural Progenitor Cell Biology (Differentiation, Survival, Migration)

1-Oleoyl LPA is a significant regulator of neural progenitor cell (NPC) dynamics, influencing their differentiation, survival, and migration. nih.gov During early brain development, LPA signaling is crucial for the proper formation of the cortex. nih.gov It has been demonstrated that LPA serves as a signal for the differentiation and survival of progenitor cells. nih.gov In vitro studies using cultured mouse or rat neural progenitor cells have shown that 1-Oleoyl LPA stimulates neuronal differentiation. stemcell.comstemcell.com Specifically, it has been found to promote the differentiation of rat embryonic neural stem cells into cholinergic neurons. stemcell.com

Conversely, in the context of human embryonic stem cell-derived neural stem cells (NSCs), 1-Oleoyl LPA has been reported to inhibit their differentiation into neurons and the formation of neurospheres in vitro. stemcell.combio-gems.combio-gems.com This suggests that the influence of 1-Oleoyl LPA on NPC differentiation can be context-dependent, potentially varying based on the origin and developmental stage of the cells.

LPA's role in NPC survival is also critical. Evidence from mice lacking the LPA1 receptor shows increased apoptosis in the ventricular zone, the region where neural stem cells reside, leading to a higher number of cells due to reduced cell death. nih.govscripps.edu This indicates that LPA signaling, particularly through the LPA1 receptor, is vital for the survival of neural progenitors during cortical development. nih.gov

Table 1: Effects of 1-Oleoyl Lysophosphatidic Acid on Neural Progenitor Cells

| Process | Effect | Model System | Key Findings |

|---|---|---|---|

| Differentiation | Stimulates | Cultured mouse or rat neural progenitor cells | Promotes neuronal differentiation. stemcell.comstemcell.com |

| Differentiation | Inhibits | Human embryonic stem cell-derived neural stem cells | Prevents formation of neurospheres and differentiation into neurons. stemcell.combio-gems.combio-gems.com |

| Survival | Promotes | In vivo (mouse models) | LPA1 receptor signaling reduces apoptosis in the ventricular zone. nih.govscripps.edu |

| Migration | Implicated | In vitro and in vivo models | LPA signaling is involved in the migration of early cortical neurons. nih.govnih.gov |

Control of Developing Neuron Excitability

1-Oleoyl LPA plays a role in controlling the excitability of developing neurons. nih.gov This regulation is achieved through the direct modulation of ionic conductances in these nascent neural cells. nih.gov The LPA1/Edg2 receptor, which is expressed in developing neurons (neuroblasts), is implicated in this process. frontiersin.org Activation of the LPA1 receptor can lead to an increase in the excitability of hippocampal neurons, highlighting a direct impact of LPA signaling on the functional properties of neurons during their developmental phase. frontiersin.org

Impact on Synapse Formation and Myelination

LPA signaling, with 1-Oleoyl LPA being a key component, is thought to influence both synapse formation and myelination. nih.gov The LPA1 receptor is richly expressed in the postnatal brain during the period of myelination, suggesting a functional role in this process. nih.gov In the central nervous system, oligodendrocytes, the cells responsible for myelination, express LPA receptors, particularly LPA1. nih.gov While direct morphological effects on oligodendrocyte differentiation in vitro have not been consistently observed, the temporal expression pattern of LPA1 strongly suggests an involvement in myelination. nih.gov

In the peripheral nervous system, LPA signaling has been shown to be crucial for the function of Schwann cells, which are responsible for myelinating peripheral axons. nih.gov Furthermore, LPA might regulate the formation of synapses during development. nih.gov This is consistent with the fact that Rho kinases, which are primary regulators of the cytoskeleton, are effectors of LPA receptors. nih.gov LPA has been shown to play a role in the formation and modulation of synapses in cultured hippocampal neurons. researchgate.net

Modulation of Emotional Behavior (Anxiety, Depression)

Central administration of 1-Oleoyl LPA in rats has been shown to modulate emotional behaviors, particularly anxiety and depression. nih.govnih.gov Studies have revealed that infusion of 1-Oleoyl LPA can induce an anxiogenic-like phenotype, as evidenced by a reduction in the time spent in the open arms of an elevated plus-maze and decreased locomotion in an open field test. nih.govnih.gov These effects were notably present under conditions of novelty. nih.gov

In the forced swimming test, a common model for assessing depression-like behavior, administration of 1-Oleoyl LPA dose-dependently increased immobility time, suggesting a pro-depressive effect. nih.govnih.gov The dorsal periaqueductal gray (DPAG), a brain region involved in the control of emotional behavior, shows increased c-Fos expression following 1-Oleoyl LPA administration. nih.gov This region also has an abundant expression of the LPA1 receptor, a primary target for 1-Oleoyl LPA, further implicating this signaling pathway in the regulation of emotional responses. nih.gov These findings suggest that 1-Oleoyl LPA is a relevant neurotransmitter potentially involved in both normal and pathological emotional states, including anxiety and depression. nih.govnih.gov

Table 2: Effects of 1-Oleoyl Lysophosphatidic Acid on Emotional Behavior in Rats

| Behavioral Test | Effect of 1-Oleoyl LPA | Interpretation |

|---|---|---|

| Elevated Plus-Maze | Reduced time in open arms nih.govnih.gov | Anxiogenic-like effect |

| Open Field Test | Hypolocomotion nih.gov | Anxiogenic-like effect |

| Forced Swimming Test | Increased immobility time nih.govnih.gov | Depression-like effect |

Influence on Microglial Activation and Polarization

1-Oleoyl LPA has a significant impact on the activation and polarization of microglia, the resident immune cells of the central nervous system. nih.govnih.gov Microglia can exist in different activation states, broadly categorized as the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype. nih.govnih.gov Research has demonstrated that treatment of both the BV-2 microglial cell line and primary murine microglia with 1-Oleoyl LPA promotes a shift towards a pro-inflammatory M1-like phenotype. nih.govnih.gov

This polarization is characterized by several molecular changes. nih.gov LPA treatment leads to an increase in the expression of M1 markers such as CD40 and CD86, as well as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov Conversely, the expression of the M2 marker CD206 (mannose receptor) and Arginase-1 is reduced. nih.gov This indicates that 1-Oleoyl LPA can modulate the neuroinflammatory environment by influencing the functional state of microglia. nih.gov

Role in Schwann Cell Survival

In the peripheral nervous system, 1-Oleoyl LPA acts as a potent survival factor for Schwann cells, the glial cells responsible for myelinating peripheral axons. nih.govnih.gov Studies have shown that LPA can prevent the apoptosis of serum-starved neonatal Schwann cells. oup.com This survival-promoting effect is mediated through a signaling pathway that involves the Gi protein, phosphoinositide 3-kinase (PI3K), and the downstream kinase Akt. nih.govnih.gov

The LPA1/VZG-1 receptor is expressed by Schwann cells, and its activation is crucial for mediating the survival effects of LPA. nih.govnih.gov Overexpression of a functional LPA1/VZG-1 receptor has been shown to decrease apoptosis in Schwann cells following serum withdrawal. nih.gov These findings highlight the importance of LPA signaling in maintaining the viability of Schwann cells, which is essential for the proper function and regeneration of peripheral nerves. nih.govoup.com

Cardiovascular System Regulation

1-Oleoyl LPA plays a significant role in the cardiovascular system, with research highlighting its involvement in both normal physiological regulation and pathological conditions like atherosclerosis. maastrichtuniversity.nlhmdb.ca Studies have shown that this specific LPA species is found at elevated levels in advanced atherosclerotic plaques. maastrichtuniversity.nl An altered phospholipid metabolism, characterized by the accumulation of glycerophospholipids, including 1-oleoyl LPA, is observed in the arterial walls during the development of atherosclerosis. maastrichtuniversity.nl This suggests a contribution of 1-oleoyl LPA to the progression of atherosclerotic lesions.

Furthermore, research indicates that 1-oleoyl LPA can influence cardiac function. Exogenous administration of LPA has been shown to worsen systolic function and promote cardiac hypertrophy in the context of myocardial infarction. nih.gov This effect is thought to be mediated through the suppression of autophagy, a cellular self-cleaning process, via the LPA3/AKT/mTOR pathway. nih.gov While some studies point to a detrimental role of LPA in cardiovascular disease, others suggest a more complex involvement. For instance, in patients undergoing elective coronary artery bypass grafting, plasma levels of 1-oleoyl LPA were found to be significantly lower compared to control subjects, hinting at a potential association with cardiovascular risk that requires further investigation. ahajournals.org

Table 1: Research Findings on 1-Oleoyl LPA in the Cardiovascular System

| Research Area | Key Finding | Implication |

| Atherosclerosis | Elevated levels of 1-oleoyl LPA in advanced atherosclerotic plaques. maastrichtuniversity.nl | Potential role in plaque progression. |

| Cardiac Function | Exogenous LPA worsens systolic function and promotes cardiac hypertrophy post-myocardial infarction. nih.gov | May contribute to cardiac remodeling and dysfunction. |

| Plasma Levels | Significantly lower plasma levels of 1-oleoyl LPA in patients with cardiovascular risk compared to controls. ahajournals.org | Complex relationship with cardiovascular risk that warrants further study. |

Immune System Modulation

1-Oleoyl LPA is a significant modulator of the immune system, influencing the behavior of various immune cells. nih.gov It is known to affect processes such as cell migration, chemotaxis, proliferation, and survival signaling in different immune cell types. nih.gov For instance, in monocyte-derived dendritic cells, LPA can upregulate the expression of the M1 marker CD86, thereby enhancing T cell proliferation. nih.gov

The compound also plays a role in lymphocyte trafficking. Autotaxin, an enzyme that produces LPA, is expressed in high endothelial venules of lymphoid organs, where it generates LPA to facilitate the entry of lymphocytes into these organs. nih.gov This suggests that 1-oleoyl LPA acts as a chemotactic signal, guiding T cells from circulation into lymph nodes. nih.gov Furthermore, studies on microglia, the resident immune cells of the brain, have shown that 1-oleoyl LPA can promote their polarization towards a pro-inflammatory M1-like phenotype. nih.gov This indicates its potential involvement in neuro-inflammatory processes.

Skeletal System Homeostasis (Osteoclast and Osteoblast Activity)

The skeletal system is another domain where 1-oleoyl LPA demonstrates significant regulatory activity, particularly in bone remodeling processes involving osteoclasts and osteoblasts. Research has shown that 1-oleoyl LPA can elicit a rapid increase in intracellular calcium concentration in both rat and rabbit osteoclasts. medchemexpress.com This signaling event is associated with the retraction of osteoclast lamellipodia, which are crucial for cell motility and bone resorption. medchemexpress.com

Reproductive System Processes (Embryo Implantation)

In the reproductive system, 1-oleoyl LPA plays a crucial role, particularly in the process of embryo implantation. pan.pl Successful implantation requires a synchronized dialogue between the developing embryo and the receptive maternal uterus, a process in which LPA signaling is deeply implicated. embopress.orgbioscientifica.com Studies in pigs have revealed that 1-oleoyl LPA, acting as a selective agonist for LPA1 and LPA2 receptors, increases the tension, amplitude, and frequency of contractions in the uterine horn containing developing embryos. pan.plnih.govresearchgate.netbibliotekanauki.pl This suggests a role in modulating uterine contractility during early pregnancy.

Furthermore, levels of 1-oleoyl LPA have been found to be elevated in the uterine luminal fluids of pregnant pigs compared to those in the estrous cycle. oup.com This elevated LPA may act on its receptors in the uterine endometrium to influence endometrial function and conceptus development. oup.com The signaling cascade initiated by LPA, particularly through the LPA3 receptor, is critical for decidualization, the transformation of the uterine lining necessary for implantation, which involves extensive uterine proliferation and angiogenesis. embopress.org

Pulmonary System Physiology

The pulmonary system is another area where 1-oleoyl LPA exerts significant physiological effects. It has been shown to function as both a pro- and anti-inflammatory mediator in the context of inflammatory lung diseases. nih.gov For instance, LPA can induce the secretion of interleukin-8 (IL-8) in human bronchial epithelial cells and promote the infiltration of neutrophils into the alveolar space, suggesting a pro-inflammatory role. nih.gov

Conversely, studies have also highlighted a protective role for LPA signaling in the pulmonary vasculature. In bovine pulmonary artery endothelial cells, 1-oleoyl LPA was found to increase electrical resistance across the cell monolayers in a dose-dependent manner, indicating an enhancement of the endothelial barrier function. researchgate.net This barrier-protective effect could be crucial in mitigating the severity of lung injury. The dual nature of LPA's effects in the lungs underscores the complexity of its regulatory functions in this system.

Gastrointestinal System Function

1-Oleoyl LPA is involved in regulating various functions within the gastrointestinal (GI) tract. nih.gov It has been shown to influence gut motility through its action on the enteric nervous system (ENS). jci.org Specifically, LPA acts on enteric glia to affect the activity of myenteric circuits that control intestinal contractions. jci.org Studies using ex vivo models have demonstrated that 1-oleoyl LPA can affect colonic motor complexes, the spontaneous patterns of colonic contractions. jci.org

Furthermore, LPA signaling through the LPA1 receptor is important for maintaining the integrity of the intestinal epithelial barrier. nih.gov The absence of LPA1 has been linked to increased epithelial permeability, leading to greater bacterial infiltration and inflammation. nih.gov Conversely, LPA has been shown to protect against tumor necrosis factor-α-induced intestinal barrier dysfunction. nih.gov In the context of secretory diarrhea, LPA has been found to inhibit the function of the cystic fibrosis transmembrane conductance regulator (CFTR), a key channel involved in intestinal fluid secretion. semanticscholar.org

Endocrine System Involvement

The influence of 1-oleoyl LPA extends to the endocrine system, where it participates in various signaling pathways. nih.gov While the specific roles of 1-oleoyl LPA in many endocrine processes are still being elucidated, its widespread receptor distribution in endocrine organs suggests a broad range of potential functions. nih.govmdpi.com For example, in the context of the gut, LPA can stimulate enterochromaffin cells to release 5-hydroxytryptamine (serotonin) in a calcium-dependent manner. mdpi.com Serotonin is a crucial neurotransmitter and hormone that regulates a multitude of physiological processes.

Additionally, research has pointed to the involvement of LPA in steroid synthesis. Studies have shown differential effects of various lysolipids on steroid synthesis in cells expressing the LPA2 receptor, indicating a potential role for LPA signaling in modulating hormone production. cmdm.tw The intricate interplay between LPA and the endocrine system highlights a promising area for future research to unravel the full extent of its regulatory functions.

Pathophysiological Implications and Therapeutic Potential of 1 Oleoyl Lysophosphatidic Acid Signaling

Role in Oncogenesis and Tumor Progression

1-Oleoyl lysophosphatidic acid (LPA), a prominent species of the lysophosphatidic acid family, plays a significant role in the initiation and advancement of cancer. researchgate.netijmio.com This bioactive phospholipid is involved in various cellular processes that are fundamental to cancer development, including cell proliferation, migration, and survival. researchgate.netnih.govechelon-inc.com Elevated levels of LPA have been detected in the malignant effusions of cancer patients, and its receptors are often abnormally expressed in a variety of human cancers. researchgate.net The enzyme autotaxin (ATX), which is responsible for converting lysophosphatidylcholine (B164491) (LPC) into LPA, is a key player in this process. researchgate.net The ATX-LPA axis is increasingly recognized for its role in promoting tumor progression. researchgate.net

Promotion of Tumor Cell Proliferation and Survival

1-Oleoyl LPA is a potent stimulator of cell proliferation in a wide array of cell types and is a significant growth factor found in serum used for cell culture. nih.gov Its role in cancer is of particular interest due to its ability to promote the growth and survival of tumor cells. nih.govresearchgate.net LPA signaling facilitates cancer cell proliferation and survival primarily through the activation of Gq, Gi, and/or G12/13 G protein-coupled receptors (GPCRs). nih.govresearchgate.net

In colon cancer, for instance, LPA has been shown to stimulate the proliferation of SW480 cells in a dose- and time-dependent manner. wjgnet.com This effect is consistent with findings in ovarian cancer, where LPA acts as a growth factor. wjgnet.com Furthermore, LPA can protect cancer cells from apoptosis, a form of programmed cell death. wjgnet.comnih.gov In Caco-2 colon cancer cells, LPA rescues cells from apoptosis induced by the chemotherapeutic drug etoposide. nih.gov This protective effect is mediated through the activation of the Erk and PI3K signaling pathways. nih.gov Similarly, in SW480 colon cancer cells, LPA significantly protects against apoptosis induced by chemotherapeutic drugs, with the PI3K-AKT/PKB and Ras/Raf-MAPK pathways identified as key mediators. wjgnet.com

The survival-promoting effects of LPA are not limited to colon cancer. In ovarian cancer cells and primary lymphocytic leukemia cells, activation of Akt, a downstream target of PI3K, protects against apoptosis. nih.gov The ability of LPA to promote cell survival, even in the presence of chemotherapy, is linked to the overexpression of its receptors, such as LPA2, in various cancers including ovarian and colon cancer. nih.gov

Facilitation of Tumor Cell Migration and Invasion

A critical aspect of tumor progression is the ability of cancer cells to migrate and invade surrounding tissues, a process in which 1-oleoyl LPA is deeply implicated. echelon-inc.comnih.govoatext.com LPA stimulates cancer cell migration and invasion primarily through the activation of Gi and/or G12/13 G protein-coupled receptors. nih.gov

In cervical carcinoma cells (ME180), LPA has been shown to induce cell migration in a dose-dependent manner. oatext.com This effect can be suppressed by LPA receptor antagonists, indicating a receptor-mediated process. oatext.com The signaling pathways involved in LPA-induced migration in these cells include the rapid and transient activation of MAPKs (Erk, p38, and JNK). oatext.com

Furthermore, in breast cancer, the LPA1 receptor has been identified as a key transducer of the migratory activity of LPA. spandidos-publications.com Antagonists of the LPA1 receptor have been shown to block the migratory activity of LPA in 4T1 mouse mammary cancer cells. spandidos-publications.com In gastric cancer cells, the cross-talk between the LPA1 receptor and the epidermal growth factor receptor can up-regulate sphingosine (B13886) kinase 1, which in turn promotes cell motility and invasion. wjgnet.com

The table below summarizes key research findings on the role of 1-Oleoyl LPA in tumor cell migration and invasion.

| Cell Line | Cancer Type | Key Findings | Reference |

| ME180 | Cervical Carcinoma | LPA induces cell migration via activation of MAPK pathways. | oatext.com |

| 4T1 | Mouse Mammary Cancer | LPA1 receptor mediates LPA-induced cell migration. | spandidos-publications.com |

| MNK1 | Gastric Cancer | Cross-talk between LPA1 and EGFR upregulates SphK1 to promote motility and invasion. | wjgnet.com |

| MM1 | Rat Ascites Hepatoma | 1-oleoyl-LPA restores transcellular migration. | nih.gov |

Anti-Apoptotic Functions in Cancer

1-Oleoyl LPA exerts significant anti-apoptotic effects in various cancer cells, thereby contributing to tumor survival and resistance to therapy. nih.govoatext.com This protective function is a crucial element of its role in oncogenesis. nih.gov

In Caco-2 colon cancer cells, LPA has been demonstrated to rescue cells from apoptosis induced by the chemotherapeutic agent etoposide. nih.gov This anti-apoptotic effect is associated with the activation of the Erk and PI3K signaling pathways. nih.gov The mechanism involves the LPA-mediated reversal of the etoposide-induced decrease in the anti-apoptotic protein Bcl-2 and a decrease in the phosphorylation of the pro-apoptotic protein Bad. nih.gov

Similarly, in cervical cancer cells (Hela), LPA provides significant protection against apoptosis induced by cisplatin. nih.gov This protection is achieved by inhibiting the cisplatin-induced downregulation of Bcl-2 and upregulation of Bax and Fas-L, as well as inhibiting the activity of caspase-3. nih.gov The PI3K/AKT pathway is crucial for this anti-apoptotic effect, as its inhibition partially reverses the protective effect of LPA. nih.gov The ability of LPA to activate the PI3K/AKT pathway is demonstrated by the dose- and time-dependent increase in the phosphorylation of AKT in response to LPA treatment. nih.gov

The anti-apoptotic role of LPA has also been observed in ovarian cancer cells, where it protects against apoptosis. nih.gov The overexpression of LPA receptors, such as LPA2, in cancers like ovarian and colon cancer, is thought to potentiate the survival of tumor cells, even in the face of chemotherapy. nih.gov

Contribution to Fibrotic Disorders (e.g., Idiopathic Pulmonary Fibrosis, Skin Fibrosis)

1-Oleoyl LPA signaling is increasingly implicated in the pathogenesis of fibrotic disorders, characterized by excessive scarring and tissue hardening. nih.govnih.govcdnsciencepub.com This is particularly evident in conditions such as idiopathic pulmonary fibrosis (IPF) and skin fibrosis. nih.govnih.gov

In the context of IPF, a progressive and fatal lung disease, LPA levels are found to be elevated in the bronchoalveolar lavage fluid of patients. nih.govscripps.edu The LPA1 receptor is the most prominently expressed LPA receptor in lung fibroblasts from IPF patients. nih.gov Signaling through this receptor is believed to be a key driver of the fibrotic process by promoting fibroblast recruitment and vascular leakage. nih.govscripps.eduresearchgate.net Studies using LPA1 receptor null mice have shown protection from bleomycin-induced lung fibrosis, further cementing the role of this receptor in the disease. nih.gov Higher baseline levels of certain LPA species have been associated with a greater increase in fibrosis in the lower lungs of IPF patients. nih.gov

Similarly, in skin fibrosis, such as that seen in systemic sclerosis, LPA signaling plays a crucial role. nih.gov The LPA1 receptor is a key player in mediating the fibrotic effects in the skin. nih.gov Antagonism of the LPA1 receptor has been shown to reverse dermal thickening, inhibit myofibroblast differentiation, and reduce collagen content in mouse models of skin fibrosis. nih.gov This aligns with findings that mice lacking the LPA1 receptor are resistant to bleomycin-induced dermal fibrosis. nih.gov

The table below highlights the role of the LPA-LPA1 axis in fibrotic disorders.

| Disorder | Key Findings | Supporting Evidence | Reference |

| Idiopathic Pulmonary Fibrosis (IPF) | Elevated LPA in BALF; LPA1 highly expressed in lung fibroblasts; LPA1 mediates fibroblast recruitment and vascular leak. | LPA1 null mice are protected from bleomycin-induced lung fibrosis. | nih.govscripps.edu |

| Skin Fibrosis (Systemic Sclerosis) | LPA1 receptor activation is key in skin fibrosis. | LPA1 antagonists reverse dermal thickening and collagen deposition in mouse models. | nih.gov |

Involvement in Neurodegenerative and Neuropsychiatric Disorders